[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone
Description
The compound "[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone" is a piperazine-based methanone derivative featuring two substituted pyridinyl groups. Its structure includes a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety attached to the piperazine ring and a 2,6-dichloropyridin-3-yl group linked via a ketone bridge. Piperazine derivatives are frequently explored in medicinal chemistry for their versatility in modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N4O/c17-11-7-9(16(20,21)22)8-23-14(11)25-3-5-26(6-4-25)15(27)10-1-2-12(18)24-13(10)19/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKPUVNHZYQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(N=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence as they catalyze a post-translational modification.
Mode of Action
This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase. It binds to the active site of the enzyme, thereby inhibiting its function. This inhibition disrupts the post-translational modification process, which is crucial for the function of various proteins in the bacterial cell.
Biochemical Pathways
The inhibition of PPTase affects the secondary metabolism of bacteria. PPTases are involved in the activation of carrier proteins in the biosynthetic pathways of various secondary metabolites. Therefore, the inhibition of PPTase can attenuate the production of these metabolites, disrupting the normal metabolic functions of the bacteria.
Pharmacokinetics
It has been demonstrated that this compound has antibacterial activity in the absence of a rapid cytotoxic response in human cells. This suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the bacterial cell without causing significant harm to human cells.
Result of Action
The result of the action of this compound is the attenuation of secondary metabolism and thwarting of bacterial growth. By inhibiting the function of PPTase, this compound disrupts the normal metabolic functions of the bacteria, which can lead to the inhibition of bacterial growth.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria can lead to resistance against this compound. Therefore, the bacterial environment and potential resistance mechanisms can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase. This enzyme is crucial for bacterial cell viability and virulence. The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue. It interacts with various biomolecules, including enzymes and proteins, to attenuate secondary metabolism and thwart bacterial growth.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inhibiting bacterial phosphopantetheinyl transferase, leading to reduced production of essential metabolites and impaired bacterial growth. This compound also affects cell signaling pathways and gene expression, contributing to its antibacterial activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to bacterial phosphopantetheinyl transferase, inhibiting its activity. This inhibition disrupts the post-translational modification essential for bacterial cell viability and virulence. The compound’s structure allows it to interact specifically with the bacterial enzyme, preventing the production of Sfp-PPTase-dependent metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and sustained activity over extended periods, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively attenuates bacterial growth without causing rapid cytotoxic responses in human cells. Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial fatty acid synthesis. By inhibiting phosphopantetheinyl transferase, the compound disrupts the production of key metabolites required for bacterial cell wall synthesis and virulence. This inhibition affects metabolic flux and metabolite levels, contributing to its antibacterial activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within bacterial cells, where it exerts its inhibitory effects on phosphopantetheinyl transferase. Targeting signals and post-translational modifications play a role in its localization and activity.
Biological Activity
The compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.75 g/mol. The structure features a piperazine ring substituted with a chloro and trifluoromethyl pyridine moiety, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 μg/mL to 200 μg/mL, indicating potent antibacterial effects comparable to standard antibiotics like ampicillin .
Antitumor Effects
Research has demonstrated that similar piperazine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, a related compound was tested in malignant pleural mesothelioma models, showing promising results in reducing cell viability and tumor size through mechanisms involving the inhibition of the mitogen-activated protein kinase (MAPK) pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit phosphopantetheinyl transferases (PPTases), which play a vital role in bacterial virulence and metabolism. This inhibition leads to reduced bacterial growth without significant cytotoxic effects on human cells .
- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways such as ERK phosphorylation, which is essential for cell proliferation and survival in cancer cells .
- Antioxidant Properties : Some studies suggest that pyridine derivatives possess antioxidant properties that could contribute to their therapeutic effects by reducing oxidative stress in cells .
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial efficacy of various pyridine derivatives found that the compound exhibited significant activity against Bacillus subtilis and Clostridium tetani. The results indicated that substitutions on the piperazine ring enhanced antimicrobial potency, highlighting the importance of structural modifications in drug design .
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. The mechanism was linked to the downregulation of CD44 expression, a marker associated with tumor aggressiveness. The combination of this compound with other therapeutic agents showed synergistic effects, suggesting potential for combination therapies in oncology .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features have exhibited significant anticancer properties. The piperazine and pyridine moieties are known to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of piperazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share similar mechanisms, making it a candidate for further investigation in oncology .
Antimicrobial Properties
Compounds containing trifluoromethyl groups have been reported to possess antimicrobial activity. The presence of the chlorinated pyridine ring may enhance this activity by increasing lipophilicity and altering membrane permeability of microbial cells. Preliminary studies suggest that the compound could be effective against a range of bacterial and fungal pathogens, warranting further exploration in the field of infectious diseases .
Neuropharmacology
The piperazine component is often associated with neuroactive properties. Compounds structurally related to [4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone may exhibit effects on neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. This aligns with findings from related studies that highlight the importance of piperazine derivatives in modulating serotonergic and dopaminergic pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway may include:
- Formation of the piperazine core.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Coupling with pyridine derivatives to achieve the final structure.
These synthetic strategies are crucial for producing analogs that can be screened for biological activity .
Structural Elucidation
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure of synthesized compounds. These methods provide insights into molecular conformation and can help predict biological interactions based on spatial arrangement .
Case Study: Anticancer Screening
In a recent study, a series of piperazine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF7). The results indicated that modifications to the piperazine ring significantly influenced cytotoxicity, with certain derivatives showing IC50 values in the low micromolar range. The compound this compound was among those identified as having promising activity, suggesting its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyridine-containing compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts, supporting the hypothesis that this compound could be developed into an effective antimicrobial agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations:
- MK45 (RTC6) replaces the dichloropyridinyl group with a thiophen-2-yl moiety, introducing a sulfur-containing heterocycle. This substitution may alter electronic properties and solubility compared to the target compound .
- Naphtho[2,1-b]furan-2-yl derivative () introduces a bulky aromatic system, which could impact steric interactions in binding pockets .
- Oxime derivative () includes an oxime functional group, which may influence stability or reactivity under physiological conditions .
Physicochemical Properties
Available molecular weights range from 378.78 g/mol () to 504.89 g/mol (), with the target compound’s exact weight unresolved in the provided evidence. Chlorine and trifluoromethyl groups likely increase lipophilicity, while polar substituents (e.g., oxime, iminopropanoate) may improve aqueous solubility.
Q & A
Q. Optimization Strategies :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) for improved solubility and reaction efficiency .
- Temperature control : Maintain 60–80°C for coupling steps to balance reaction rate and side-product formation .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/DCM mixtures ensures ≥95% purity .
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature | Catalyst/Purity Outcome | Source |
|---|---|---|---|---|
| Piperazine coupling | DMF | 70°C | Triethylamine (yield: 75%) | |
| Trifluoromethylation | DCM | RT | CuI/≥90% purity | |
| Methanone formation | Ethanol | Reflux | DCC/≥95% purity |
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on pyridine and piperazine rings .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClFNO) with ≤2 ppm error .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the methanone linkage .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
- Solubility : Sparingly soluble in water; use DMSO or DMF for stock solutions (≥10 mM). Test solubility gradients via UV-Vis spectroscopy .
- Stability :
- Store at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group.
- Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?
Methodological Answer:
- Analog synthesis : Modify the pyridine (e.g., replace Cl with F) or piperazine (e.g., introduce methyl groups) to probe steric/electronic effects .
- In vitro assays : Screen against kinase panels or GPCRs using fluorescence polarization or radioligand binding. Include positive controls (e.g., staurosporine for kinases) .
- Data analysis : Apply multivariate regression to correlate substituent properties (logP, Hammett constants) with IC values .
Advanced: How to design environmental fate studies for this compound?
Methodological Answer:
Adopt a tiered approach from Project INCHEMBIOL :
Lab-scale analysis :
- Measure logK (octanol-water partition coefficient) via shake-flask method.
- Assess photodegradation under UV light (λ = 254 nm) in aqueous/organic matrices.
Ecosystem modeling : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict bioaccumulation and toxicity in aquatic species .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Replicate assays : Perform triplicate runs with blinded samples to exclude operator bias .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence (e.g., ADP-Glo™) and radiometric (e.g., -ATP) assays .
- Purity verification : Re-analyze compound batches with LC-MS to rule out degradation products .
Advanced: What computational methods are suitable for predicting its metabolic pathways?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., 3A4, 2D6) .
- Metabolite prediction : Apply BioTransformer 3.0 to identify probable oxidation/hydrolysis sites (e.g., piperazine ring cleavage) .
- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: How to assess its potential neurotoxicity in preclinical models?
Methodological Answer:
- In vitro models : Use SH-SY5Y neuronal cells; measure apoptosis (Annexin V/PI staining) and oxidative stress (ROS-Glo™) after 24–72 hr exposure .
- In vivo models : Administer 10–100 mg/kg (IP) to zebrafish embryos; quantify developmental defects (e.g., tail curvature) via light-sheet microscopy .
- Dose-response analysis : Fit data to Hill equations to calculate LD and NOAEL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
